![molecular formula C13H17ClN2O3 B2771323 (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1353999-43-5](/img/structure/B2771323.png)

(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

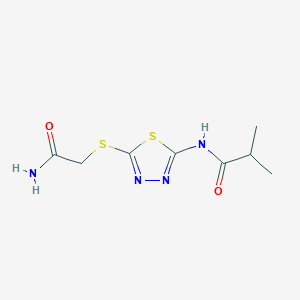

The compound is a derivative of benzo[b][1,4]dioxine, which is a type of dioxin . Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs) . They are mostly by-products of various industrial processes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives have been synthesized through various methods . For instance, one method involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a benzo[b][1,4]dioxine ring, which is a type of dioxin . The exact structure would depend on the positions of these rings and the other groups in the molecule.Physical And Chemical Properties Analysis

Dioxins are virtually insoluble in water but have a relatively high solubility in lipids . They tend to associate with organic matter such as plankton, plant leaves, and animal fat .Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

- Molecular Interaction with CB1 Cannabinoid Receptor : This compound has been studied for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods, conformational analysis identified distinct conformations and developed unified pharmacophore models for CB1 receptor ligands. This research provides insights into the steric binding interaction of the compound with the receptor (Shim et al., 2002).

Synthesis and Characterization

Synthesis of Analog Compounds : Research has been conducted on the synthesis of related compounds, like N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, which have applications in treating central nervous system disorders. This involves optimization of reaction conditions and achieving high purity and yield, which is crucial for pharmaceutical applications (Wei et al., 2016).

Synthesis of Novel Compounds with Biological Activities : Another study reported the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, demonstrating the use of microwave-assisted reaction conditions for higher yields and shorter times (Youssef et al., 2012).

Pharmacological Research

Antitubercular Activity : Research into dihydropyridines with carboxamides in specific positions has shown potential for anti-tuberculosis activity. Synthesizing new DHPs and testing them against Mycobacterium tuberculosis could lead to new treatments for this disease (Amini et al., 2008).

Inverse Agonist at Cannabinoid CB1 Receptor : A study on R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-yl]-(1-napthalenyl)methanone mesylate (WIN 55,212-2) and a related compound showed that the latter acts as an inverse agonist at the human cannabinoid CB1 receptor, a significant finding for understanding cannabinoid receptor pharmacology (Landsman et al., 1997).

Other Applications

Cascade Transformations in Chemical Synthesis : Studies on the reaction of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one with various reactants led to the discovery of new chemical transformations, demonstrating potential in developing novel synthetic pathways (Ukhin et al., 2015).

Novel Syntheses for Radiopharmaceuticals : The synthesis of specific benzamides, such as (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has been reported, highlighting methods for producing precursors of radiopharmaceuticals (Bobeldijk et al., 1990).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGDKTJVGAATQS-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2771240.png)

![N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2771243.png)

![6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2771244.png)

![methyl 2-[N-(cyanomethyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}formamido]acetate](/img/structure/B2771248.png)

![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2771250.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2771254.png)

![2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2771255.png)

![5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2771258.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2771261.png)

![9-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2771263.png)